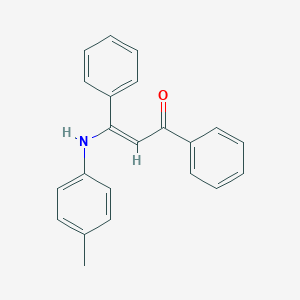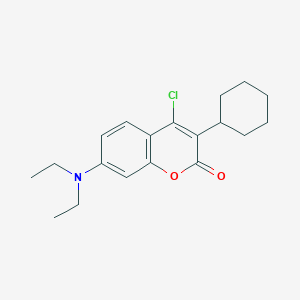
6-Amino-5-(4-methylbenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-(4-methylbenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-26481585 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
JNJ-26481585 inhibits the activity of HDACs by binding to the active site of the enzyme. This leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
JNJ-26481585 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to enhance the immune response to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of JNJ-26481585 is its specificity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in cancer biology. However, one limitation of JNJ-26481585 is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of JNJ-26481585. One area of interest is the development of more potent and selective HDAC inhibitors for use in cancer therapy. Another area of interest is the study of the effects of JNJ-26481585 on other cellular pathways, such as the regulation of autophagy (cellular recycling) and the modulation of the immune response. Additionally, the potential use of JNJ-26481585 in combination with other cancer therapies is an area of active research.
Métodos De Síntesis
The synthesis of JNJ-26481585 involves the reaction of 4-methylbenzylamine with 2-chloro-4-morpholinopyrimidine, followed by the addition of 6-amino-4-pyrimidinylamine. The resulting product is then purified through column chromatography to obtain JNJ-26481585 in its pure form.
Aplicaciones Científicas De Investigación
JNJ-26481585 has been studied for its potential applications in cancer research. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs have been found to be overexpressed in cancer cells, leading to the suppression of tumor suppressor genes. JNJ-26481585 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC activity.
Propiedades
Fórmula molecular |
C16H21N5O |
|---|---|
Peso molecular |
299.37 g/mol |
Nombre IUPAC |
5-[(4-methylphenyl)methyl]-2-morpholin-4-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H21N5O/c1-11-2-4-12(5-3-11)10-13-14(17)19-16(20-15(13)18)21-6-8-22-9-7-21/h2-5H,6-10H2,1H3,(H4,17,18,19,20) |
Clave InChI |
MBNHFSJYHBETJM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
SMILES canónico |
CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B243101.png)
![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)

![1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B243109.png)
![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)

![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)

![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)